2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
The compound 2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core fused with a substituted phenyl group. This structure combines a dichlorophenoxy moiety linked via an acetamide bridge to a thienopyrazole ring system, which is further substituted with a 4-methylphenyl group. Its structural complexity suggests possible applications in targeting enzymes or receptors through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2S/c1-12-2-5-14(6-3-12)25-20(15-10-28-11-17(15)24-25)23-19(26)9-27-18-7-4-13(21)8-16(18)22/h2-8H,9-11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQHVGKZTDJWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[3,4-c]pyrazole structure, followed by the introduction of the dichlorophenoxy and methylphenyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these steps include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous acetamide derivatives from the evidence, focusing on molecular conformation, hydrogen bonding, and substituent effects.
Core Structural Features
- Target Compound: Contains a thieno[3,4-c]pyrazole fused ring system, which is less common in the literature compared to simpler pyrazole or thiazole cores. The 2,4-dichlorophenoxy group and 4-methylphenyl substituent introduce steric bulk and electron-withdrawing effects .
- 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide (): Features a pyrazole ring substituted with a 4-chlorophenyl group and a cyano moiety. The dihedral angle between the pyrazole and benzene rings is 30.7°, indicating moderate planarity .
- 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide (): Utilizes a thiazole ring instead of pyrazole. The dichlorophenyl ring is twisted by 61.8° relative to the thiazole, creating a more non-planar structure .
- 2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide () : Incorporates a dihydro-pyrazolone ring. The amide group is rotated by 80.7° relative to the dichlorophenyl ring due to steric repulsion .
Hydrogen Bonding and Crystal Packing
- Target Compound: Likely exhibits N–H⋯O and C–H⋯N hydrogen bonding (inferred from analogs). The thienopyrazole core may promote unique packing motifs.
- : Molecules form chains via N–H⋯O hydrogen bonds along the [001] axis, stabilized by additional C–H⋯N interactions .
- : Inversion dimers are formed via N–H⋯N hydrogen bonds (R₂²(8) motif), stacking along the a-axis .
- : R₂²(10) dimers via N–H⋯O bonds, with steric hindrance reducing planarity .
Substituent Effects on Reactivity and Properties
- Chlorine Substituents: The 2,4-dichloro configuration in the target compound may enhance lipophilicity and metabolic stability compared to 3,4-dichloro () or monosubstituted analogs.
- Methyl vs. Cyano Groups: The 4-methylphenyl group in the target compound provides steric bulk without strong electron-withdrawing effects, contrasting with the cyano group in , which increases polarity .
Data Table: Structural and Crystallographic Comparison
Key Research Findings
- Electronic Effects: The 2,4-dichlorophenoxy group may enhance electron-deficient character, improving interactions with aromatic residues in biological targets compared to monosubstituted derivatives .
- Synthetic Challenges: The fusion of thieno and pyrazole rings necessitates specialized synthetic routes, contrasting with the straightforward amidation methods used for simpler analogs (e.g., –3) .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure incorporates multiple functional groups that contribute to its pharmacological potential, including a dichlorophenoxy group and a thieno[3,4-c]pyrazole moiety. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 434.34 g/mol. The structural complexity is highlighted by the presence of halogen substitutions and various functional groups that may enhance its biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.34 g/mol |
| CAS Number | 449788-26-5 |
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties. It has been evaluated against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Effects : Studies have indicated that it may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Understanding the mechanism by which this compound exerts its biological effects is crucial for therapeutic applications. Interaction studies have revealed that it may target specific enzymes or receptors involved in disease pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes linked to cancer progression and inflammation.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways associated with growth and inflammation.
Case Studies
-
Anticancer Activity Study :
- A study conducted on various cancer cell lines reported that treatment with the compound resulted in a significant decrease in cell viability compared to control groups. The IC50 values were determined to be in the micromolar range, indicating potent activity.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were established for several strains.
Comparative Analysis
To further understand the biological significance of this compound, it can be compared with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-(2,4-Dichlorophenoxy)-N-(4-nitrophenyl)acetamide | Moderate anticancer activity |
| 6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one | Antimicrobial properties |
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives | Anticancer and anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
